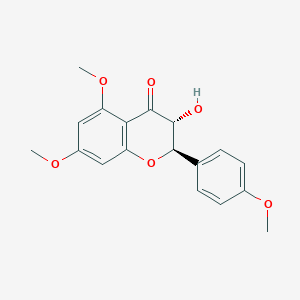
(2R,3R)-2,3-Dihydro-3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R)-3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one is a natural product found in Lannea coromandelica, Kaempferia parviflora, and Bryobium eriaeoides with data available.
Biological Activity
(2R,3R)-2,3-Dihydro-3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a flavonoid compound with significant biological activity. Its structure suggests potential antioxidant, anti-inflammatory, and anticancer properties. This article compiles diverse research findings and case studies to provide a comprehensive overview of its biological activity.
The compound has the following chemical properties:
- Molecular Formula : C17H18O6
- Molecular Weight : 330.32 g/mol
- CAS Number : 162602-04-2
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. The antioxidant activity was assessed using various assays such as DPPH and ABTS. In one study, the IC50 values for scavenging DPPH radicals were found to be significantly lower than those of common antioxidants like ascorbic acid, indicating its strong potential as an antioxidant agent .
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25.5 |
| ABTS | 18.7 |
Anti-inflammatory Effects
The compound has also shown anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in managing inflammatory diseases .
Anticancer Properties
Several studies have explored the anticancer activity of this compound:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting cell proliferation through modulation of cell cycle regulators such as Cyclin D1 and CDK4 .
- Case Study - Breast Cancer : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 30 µM) and increased apoptosis markers such as cleaved caspase-3 .
- Synergistic Effects : When combined with other chemotherapeutic agents, the compound showed enhanced efficacy in overcoming drug resistance in cancer cells, particularly in ovarian cancer models .
Properties
Molecular Formula |
C18H18O6 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,17-18,20H,1-3H3/t17-,18+/m0/s1 |
InChI Key |
WXOQEHYPPLFAFZ-ZWKOTPCHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3OC)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















